molecular formula C6H12O6 B12390603 D-Fructose-13C,d2-1

D-Fructose-13C,d2-1

Cat. No.: B12390603
M. Wt: 183.16 g/mol
InChI Key: BJHIKXHVCXFQLS-UFFNAFTLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Fructose-13C,d2-1 involves the incorporation of stable isotopes of carbon-13 and deuterium into the D-Fructose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a precursor molecule that contains the desired isotopic labels and then convert it to D-Fructose through a series of chemical reactions. The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the incorporation of the isotopes at the correct positions .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using labeled precursors and advanced purification techniques to obtain high-purity this compound. The production is carefully monitored to ensure the consistency and quality of the labeled compound .

Chemical Reactions Analysis

Types of Reactions: D-Fructose-13C,d2-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often studied to understand the metabolic pathways and the behavior of the labeled compound in different environments .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of D-Glucaric acid, while reduction can produce D-Sorbitol .

Scientific Research Applications

D-Fructose-13C,d2-1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of D-Fructose-13C,d2-1 involves its incorporation into metabolic pathways where it behaves similarly to natural D-Fructose. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and the pentose phosphate pathway .

Comparison with Similar Compounds

Uniqueness: D-Fructose-13C,d2-1 is unique due to its dual labeling with both carbon-13 and deuterium, providing enhanced sensitivity and specificity in tracer studies.

Properties

Molecular Formula

C6H12O6

Molecular Weight

183.16 g/mol

IUPAC Name

(3S,4R,5R)-1,1-dideuterio-1,3,4,5,6-pentahydroxy(113C)hexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2+1D2

InChI Key

BJHIKXHVCXFQLS-UFFNAFTLSA-N

Isomeric SMILES

[2H][13C]([2H])(C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

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